P-Nitrophenyl phosphate trisbuffer salt

描述

Conceptual Framework of Chromogenic Enzyme Substrates

Chromogenic substrates are compounds that are colorless in their initial state but are transformed into a colored product through an enzymatic reaction. wikipedia.org This color change provides a visual and quantifiable measure of enzyme activity. The basic principle involves an enzyme cleaving a specific bond within the substrate molecule, which liberates a chromophore—a molecule or part of a molecule responsible for color. The intensity of the color produced is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme. chemicalbook.com

These substrates are synthetically designed to mimic the natural substrates of enzymes, ensuring specific binding and reaction. selleckchem.com The resulting colored product can be measured spectrophotometrically at a specific wavelength, allowing for precise quantification of the enzyme's catalytic rate. chemicalbook.comselleckchem.com This method is widely employed in various biochemical techniques, including enzyme-linked immunosorbent assays (ELISA), where it serves as a reporter system to detect the presence and quantity of a target molecule. chemicalbook.comnih.gov

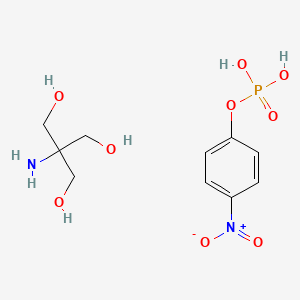

In the case of pNPP, it is a chromogenic substrate for phosphatases, such as alkaline and acid phosphatases. wikipedia.orgneb.com The enzyme catalyzes the hydrolysis of the phosphate (B84403) group from pNPP. wikipedia.org This reaction yields p-nitrophenol (pNP) and inorganic phosphate. wikipedia.org Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm. wikipedia.org

Historical Development and Significance of pNPP in Enzymology

The use of p-Nitrophenyl phosphate as a substrate for measuring phosphatase activity marked a significant advancement in enzymology. A pivotal moment in its adoption was the work of Bessey, Lowry, and Brock in 1946. They developed a simple and sensitive method for the determination of alkaline phosphatase activity in serum using pNPP. This method offered considerable advantages over previous techniques, which were often more complex and less sensitive. The rapid hydrolysis of pNPP and the high molar extinction coefficient of the resulting p-nitrophenol allowed for the accurate measurement of enzyme activity in small sample volumes.

The simplicity and reliability of the pNPP-based assay led to its widespread adoption in clinical diagnostics and biochemical research. It became a standard method for assessing liver and bone diseases, where alkaline phosphatase levels are often altered. The low cost and stability of pNPP further contributed to its popularity as a routine laboratory reagent. wikipedia.org Over the years, the assay has been refined and adapted for various applications, including high-throughput screening for phosphatase inhibitors and the characterization of newly discovered phosphatases. nih.gov

Nomenclature and Common Formulations of pNPP in Research Contexts (e.g., Di(Tris) Salt)

The systematic name for pNPP is 4-Nitrophenyl dihydrogen phosphate. wikipedia.org However, it is commonly referred to as p-Nitrophenyl phosphate or simply pNPP in research literature. wikipedia.org The compound is available in various salt forms to enhance its stability and solubility in aqueous solutions. Common formulations include the disodium (B8443419) salt and the di(tris) salt. chemicalbook.com

The di(Tris) salt of p-Nitrophenyl phosphate, also known as p-Nitrophenyl phosphate bis(tris) salt, is a widely used formulation. mpbio.comcdhfinechemical.com The inclusion of Tris (tris(hydroxymethyl)aminomethane) as a counter-ion provides buffering capacity, which is advantageous for maintaining the optimal pH for phosphatase activity during an assay. nih.gov This formulation is particularly favored in ELISA and other immunoassays where stable and reliable substrate performance is crucial. chemicalbook.commpbio.com

Below is a table summarizing the key chemical properties of p-Nitrophenyl phosphate di(tris) salt:

| Property | Value |

| Synonyms | 4-Nitrophenyl phosphate di(tris) salt, 4-Nitrophenyl phosphate bis(tris) salt, pNPP di(Tris) salt |

| CAS Number | 68189-42-4 |

| Molecular Formula | C₁₄H₂₈N₃O₁₂P |

| Molecular Weight | 461.361 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in water |

| Storage Temperature | 2-8°C |

This table was generated using data from multiple sources. mpbio.comcdhfinechemical.com

属性

CAS 编号 |

52435-04-8 |

|---|---|

分子式 |

C10H17N2O9P |

分子量 |

340.22 g/mol |

IUPAC 名称 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H6NO6P.C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);6-8H,1-3,5H2 |

InChI 键 |

YHAXIYFGQRSQOO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |

规范 SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |

其他CAS编号 |

52435-04-8 |

产品来源 |

United States |

Enzymatic Hydrolysis Mechanisms of P Nitrophenyl Phosphate Pnpp

Enzyme Specificity and Catalytic Reactions Involving pNPP

Alkaline phosphatases (APs) are enzymes that exhibit optimal activity in alkaline environments and are frequently assayed using pNPP. karger.comscience.gov The enzymatic reaction involves the hydrolysis of the p-nitrophenyl phosphate (B84403) ester bond, which results in the release of an orthophosphate molecule and p-nitrophenol. karger.comnih.gov The catalytic mechanism for AP is a two-step process. nih.gov Initially, a serine residue (Ser102) in the active site acts as a nucleophile, attacking the phosphorus atom of pNPP. nih.gov This leads to the formation of a transient, covalent phosphoryl-enzyme intermediate and the release of the p-nitrophenol leaving group. nih.govnih.gov In the second step, the phosphoryl-enzyme intermediate is hydrolyzed, releasing inorganic phosphate and regenerating the free enzyme for subsequent catalytic cycles. nih.gov The rate of this reaction is influenced by factors such as pH, temperature, and the specific buffer system used, which can cause conformational changes in the enzyme. science.gov For instance, calf intestinal alkaline phosphatase (CIAP) shows different kinetic parameters in Tris-HCl buffer at pH 11 compared to glycine-NaOH buffer at pH 9.5. science.gov

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP science.gov

| Buffer System | pH | Vmax (µmoles min-1 unit-1) | Km (M) | Kcat (s-1) |

|---|---|---|---|---|

| 50 mM Tris-HCl | 11.0 | 3.12 | 7.6 x 10-4 | 82.98 |

Data obtained at an incubation temperature of 37°C.

Acid phosphatases (AcPs) are a class of phosphohydrolases that, in contrast to alkaline phosphatases, function optimally under acidic conditions. nih.govresearchgate.net They readily hydrolyze pNPP, and this reaction is a standard method for measuring their activity. nih.govnih.gov The optimal pH for pNPP hydrolysis by acid phosphatases typically falls between 4.0 and 6.0. nih.govresearchgate.netscirp.org For example, a membrane-bound acid phosphatase from the bacterium Burkholderia gladioli displays an optimal pH of 6.0 for pNPP hydrolysis. nih.gov Similarly, acid phosphatase from wheat germ shows maximal activity at pH 5.0. scirp.org The kinetic profile of pNPP hydrolysis by the Burkholderia gladioli enzyme demonstrated cooperative kinetics. nih.gov

Table 2: Kinetic Data for Acid Phosphatase from Burkholderia gladioli with pNPP nih.gov

| Parameter | Value |

|---|---|

| Optimal pH | 6.0 |

| Vm | 113.5 U/mg |

| K0.5 | 65 µM |

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes crucial for regulating signal transduction pathways by dephosphorylating phosphotyrosine residues on target proteins. nih.govyoutube.com While their physiological substrates are specific phosphoproteins, pNPP is widely used as a generic, non-proteinaceous substrate for in vitro PTP assays. nih.govnih.gov The use of pNPP provides a simple, inexpensive, and colorimetric method to measure the general enzymatic activity of PTPs. nih.gov The reaction mechanism is analogous to other phosphatases, where the PTP catalyzes the cleavage of the phosphate group from pNPP. nih.gov Although pNPP is considered a non-specific and less physiologically relevant substrate compared to phosphopeptides, its utility in basic activity assays is well-established. nih.govnih.gov For example, the PTPσ enzyme exhibits a Michaelis constant (Km) of 250 µM when acting on pNPP. researchgate.net

Dual-specificity phosphatases (DUSPs) form a distinct subgroup of the PTP superfamily, characterized by their ability to dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues on protein substrates. portlandpress.comnih.gov Like classical PTPs, DUSPs can effectively hydrolyze the small molecule substrate pNPP. nih.govresearchgate.net This reaction is commonly employed in assays to determine DUSP activity and to screen for potential inhibitors. nih.govresearchgate.net The catalytic mechanism shared by DUSPs and classical PTPs involves a conserved cysteine residue in the active site, which acts as a nucleophile to form a covalent phosphoryl-enzyme intermediate. portlandpress.com The crystal structure of human DUSP22 in complex with pNPP has provided insight into the molecular basis of this substrate binding. nih.gov The pNPP molecule mimics a phosphotyrosine substrate, allowing it to fit into the enzyme's active site. nih.govresearchgate.net Studies on DUSP5 have determined its Km for pNPP to be 7.6 ± 0.4 mM. researchgate.net

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme that functions under acidic conditions and is distinguished from other acid phosphatases by its resistance to inhibition by tartrate. nih.govwikipedia.org TRAP is synthesized as a latent proenzyme that can be proteolytically cleaved into a more active form. wikipedia.orgresearchgate.net The enzyme is capable of dephosphorylating a number of substrates, and its activity is commonly measured using the hydrolysis of pNPP. nih.govresearchgate.net The mechanism involves a nucleophilic attack on the phosphorus atom of the substrate. wikipedia.org TRAP is highly expressed in osteoclasts and is involved in bone resorption by dephosphorylating bone matrix proteins like osteopontin. wikipedia.orgnih.gov Its activity can be inhibited by various compounds, including inorganic polyphosphates, with the inhibitory effect being dependent on the chain length of the polyphosphate. nih.gov

Table 3: Inhibition of Recombinant Human TRAP (rh-TRAP) Phosphatase Activity by Polyphosphates (Poly(P)) nih.gov

| Inhibitor | IC50 (µM) |

|---|---|

| Poly(P)45 | > 200 |

| Poly(P)150 | 29.8 |

| Poly(P)300 | 17.5 |

IC50 values determined against the TRAP-catalyzed dephosphorylation of pNPP.

Molecular Mechanisms of pNPP Dephosphorylation

The dephosphorylation of p-Nitrophenyl phosphate by various phosphatases, despite their differences in specificity and optimal conditions, follows a common fundamental molecular mechanism. nih.govportlandpress.com The process is a phosphoryl transfer reaction, which generally proceeds via a two-step pathway involving the formation of a covalent phosphoryl-enzyme intermediate. nih.govnih.gov

In the first step, a nucleophilic residue within the enzyme's active site launches an attack on the phosphorus atom of the pNPP molecule. nih.govwikipedia.org This nucleophile is typically a serine residue in alkaline phosphatases or a cysteine residue in protein tyrosine phosphatases and dual-specificity phosphatases. nih.govportlandpress.com This attack leads to the cleavage of the P-O ester bond, resulting in the release of the alcohol leaving group, p-nitrophenol, and the formation of a covalent bond between the phosphate group and the enzyme. nih.govnih.gov

The second step of the mechanism is the hydrolysis of this phosphoryl-enzyme intermediate. nih.gov A water molecule, often activated by a general base catalyst within the active site, acts as a nucleophile, attacking the phosphorus atom of the enzyme-phosphate complex. portlandpress.com This breaks the covalent bond between the enzyme and the phosphate group, releasing inorganic phosphate (orthophosphate) and regenerating the enzyme in its original, active state, ready to catalyze another reaction cycle. nih.gov

General Acid-Base Catalysis in Phosphate Monoester Hydrolysis

The hydrolysis of phosphate monoesters like pNPP is a reaction that is highly resistant to proceeding without a catalyst. In enzymatic active sites, general acid-base catalysis is a critical strategy to accelerate this process. This mechanism involves amino acid residues acting as proton donors (general acids) and acceptors (general bases) to stabilize the transition state.

A key debate in the field concerns the precise nature of the nucleophilic attack. One proposed pathway is substrate-assisted general base catalysis . In this model, a proton is transferred from the attacking water molecule to a nonbridging phosphoryl oxygen of the pNPP substrate before the nucleophilic attack occurs. acs.orgstanford.edu This pre-equilibrium proton transfer generates a more reactive monoester monoanion intermediate and a hydroxide (B78521) ion, which then proceeds to attack the phosphorus center. acs.orgstanford.edu A central feature of this model is the presence of a proton on the phosphoryl group during the transition state. acs.org

However, extensive studies comparing the reactivity of phosphate monoesters with analogous phosphate diesters have cast doubt on the universal applicability of the substrate-assisted model for non-enzymatic reactions, suggesting it is an unlikely alternative to the classical mechanism in solution. stanford.edu In the context of enzymes like alkaline phosphatase, active site residues are proposed to play these catalytic roles. For instance, a metal-bound hydroxide ion (e.g., from a Mg²⁺ ion in the active site) could act as a general base to activate the serine nucleophile. squarespace.com For protein tyrosine phosphatases (PTPs), an active site aspartate residue can function as both a general base (activating the nucleophilic water molecule) and a general acid (protonating the leaving group). dntb.gov.ua

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This mechanism is distinct from the phosphoryl transfer mechanisms typically described for pNPP hydrolysis. In an SNA_r_ reaction, the nucleophile attacks an electron-poor aromatic carbon atom, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitro group in pNPP) positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate through resonance. masterorganicchemistry.comyoutube.com

For pNPP hydrolysis, the typical enzymatic mechanism involves nucleophilic attack on the electrophilic phosphorus atom , not the aromatic ring. The C-O-P ester linkage is cleaved, not a C-X bond on the ring itself. While the p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, the reaction pathway does not generally follow an SNA_r_ mechanism where the aromatic ring is the site of nucleophilic attack. The presence of the nitro group makes the p-nitrophenolate ion a stable species upon its departure from the phosphate center, thus facilitating the phosphoryl transfer reaction. Therefore, while the principles of electron withdrawal that favor SNA_r_ also make the p-nitrophenyl moiety a good leaving group, the enzymatic hydrolysis of pNPP proceeds via nucleophilic substitution at the phosphorus center.

Intermediate Formation and Transition State Analysis

The analysis of the transition state provides deep insight into the enzymatic hydrolysis of pNPP. Phosphoryl transfer reactions can proceed through a spectrum of concerted mechanisms, ranging from a "tight," associative (S_N2-like) transition state to a "loose," dissociative (S_N1-like) transition state. nih.gov

Associative Mechanism: This pathway involves a stepwise addition-elimination process, forming a pentacovalent phosphorane intermediate. The transition state resembles this stable intermediate. nih.govacs.org

Dissociative Mechanism: This pathway is a stepwise elimination-addition process where the bond to the leaving group breaks before nucleophilic attack, forming a transient, high-energy monomeric metaphosphate intermediate. nih.govacs.org

Computational studies and kinetic isotope effect (KIE) experiments are used to distinguish between these possibilities. For the spontaneous hydrolysis of pNPP in solution, the reaction appears to favor a dissociative pathway, passing through a loose, metaphosphate-like transition state where there is significant cleavage of the bond to the leaving group (the p-nitrophenolate). acs.orgnih.gov

In an enzyme's active site, the mechanism can be modulated. For example, analysis of alkaline phosphatase suggests the enzyme catalyzes the reaction through a loose transition state, similar to the one observed in solution. researchgate.net However, the interpretation is complex; KIEs measured for pNPP hydrolysis by alkaline phosphatase did not perfectly align with classic models, indicating that the enzyme's active site introduces subtle geometric constraints and electrostatic interactions that fine-tune the transition state structure. nih.gov Theoretical calculations suggest that for pNPP hydrolysis, the reaction follows a concerted pathway, but the transition state is located very close to the corner of a More O'Ferrall-Jencks plot that represents a dissociative, "exploded" state, indicating substantial bond breaking to the leaving group has occurred. acs.org

Data Tables

Table 1: Influence of Different Buffers on Alkaline Phosphatase Activity with pNPP

| Buffer | Effect on K_m | Effect on V_max | Plausible Interaction | Reference |

| Tris | Highest K_m | Highest V_max | Neutral amine group does not interfere with substrate binding, potentially acts as a phosphate acceptor. | |

| Glycine | Lowest K_m | Lowest V_max | Positively charged amine group may form an ionic bond with the negatively charged phosphate of pNPP, hindering recognition by the enzyme. | |

| Tricine | Intermediate K_m | Intermediate V_max | Contains functional groups of both Tris and Glycine. |

Table 2: Kinetic Parameters for pNPP Hydrolysis

| Parameter | Description | Typical Value Range | Significance | Reference |

| K_m | Michaelis Constant: Substrate concentration at which the reaction rate is half of V_max. | 0.4 mM - 10 mM | Indicates the affinity of the enzyme for the pNPP substrate. Varies with buffer and pH. | neb.comresearchgate.net |

| V_max | Maximum reaction rate when the enzyme is saturated with substrate. | Varies with enzyme concentration, buffer, and pH. | Represents the maximum catalytic efficiency of the enzyme under specific conditions. | ukessays.com |

| k_cat/K_m | Specificity Constant: A measure of the overall catalytic efficiency of the enzyme. | Can reach > 10⁴ M⁻¹s⁻¹ | Reflects how efficiently an enzyme converts substrate to product at low substrate concentrations. | nih.gov |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | A measure of how strongly the product absorbs light at a specific wavelength. | ~18,000 M⁻¹cm⁻¹ at 405 nm | Essential for calculating the concentration of the product from absorbance readings. | sigmaaldrich.comneb.com |

Enzyme Kinetics and Mechanistic Investigations Utilizing P Nitrophenyl Phosphate Pnpp

Quantitative Determination of Enzyme Kinetic Parameters with pNPP

The use of pNPP facilitates the precise measurement of key enzyme kinetic constants that describe the efficiency and substrate affinity of an enzyme.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, and pNPP is a model substrate for determining its parameters. researchgate.net The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). libretexts.org It is an inverse measure of the affinity of an enzyme for its substrate; a lower K_m value indicates a higher affinity. libretexts.orgsweetstudy.com The maximum reaction rate (V_max) is the rate of the reaction when the enzyme is saturated with the substrate. sweetstudy.com V_max is directly proportional to the enzyme concentration. libretexts.org

By measuring the initial reaction velocities at various pNPP concentrations, a saturation curve is generated, from which K_m and V_max can be determined. nih.gov For instance, studies on calf intestinal alkaline phosphatase (CIAP) have utilized pNPP to determine these parameters under different buffer conditions. niscpr.res.in In one such study, the K_m and V_max for CIAP were found to be different in Tris-HCl and glycine-NaOH buffers, suggesting that the buffer can induce conformational changes in the enzyme that affect its kinetics. niscpr.res.in Similarly, the kinetic parameters of a recombinant acid phosphatase from Thermus thermophilus were determined using pNPP, yielding an apparent K_m of 1.4 mM and a V_max of 670 µmol/min/µg. tandfonline.com

Table 1: Michaelis Constant (K_m) and Maximum Reaction Rate (V_max) for Various Enzymes with pNPP

| Enzyme | Source | K_m (M) | V_max (µmol/min/unit or mg) | pH | Buffer | Reference |

|---|---|---|---|---|---|---|

| Alkaline Phosphatase | Calf Intestine | 7.6 x 10⁻⁴ | 3.12 µmoles min⁻¹ unit⁻¹ | 11 | 50 mM Tris-HCl | niscpr.res.in |

| Alkaline Phosphatase | Calf Intestine | 4 x 10⁻⁴ | 1.6 µmoles min⁻¹ unit⁻¹ | 9.5 | 100 mM Glycine-NaOH | niscpr.res.in |

| Alkaline Phosphatase | E. coli (Wild-type) | - | - | - | - | researchgate.net |

| Alkaline Phosphatase | E. coli (R166A mutant) | ~3.8-fold higher than wild-type | ~1.8-fold lower than wild-type | - | - | researchgate.net |

| Alkaline Phosphatase | E. coli (R166S mutant) | ~3.8-fold higher than wild-type | ~1.5-fold lower than wild-type | - | - | researchgate.net |

| Acid Phosphatase | Burkholderia gladioli | 6.5 x 10⁻⁵ | 113.5 U/mg | 6.0 | 50 mM Acetate | nih.gov |

| Acid Phosphatase | Thermus thermophilus | 1.4 x 10⁻³ | 670 µmol/min/µg | 5.4 | 50 mM Na-acetate | tandfonline.com |

| TRAP5b | Oreochromis niloticus | 2.112 x 10⁻³ | 0.484 µmol/min/mg | 5.0 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The turnover number (k_cat) , also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgyoutube.com It is calculated from V_max and the total enzyme concentration. libretexts.org The catalytic efficiency (k_cat/K_m) is a measure of how efficiently an enzyme converts a substrate into a product. aklectures.com It is a second-order rate constant that reflects both the binding of the substrate (K_m) and the catalytic activity of the enzyme (k_cat). aklectures.com

Studies using pNPP have allowed for the detailed characterization of these parameters for various phosphatases. For example, the k_cat for calf intestinal alkaline phosphatase was determined to be 82.98 s⁻¹ in Tris-HCl buffer at pH 11 and 42.55 s⁻¹ in glycine-NaOH buffer at pH 9.5. niscpr.res.in The catalytic efficiency of this enzyme was found to be highest at pH 8 in Tris-HCl and at pH 9.5 in glycine-NaOH buffer, highlighting the influence of the chemical environment on enzyme performance. niscpr.res.in

Table 2: Catalytic Efficiency (k_cat/K_m) and Turnover Number (k_cat) for Alkaline Phosphatase with pNPP at Different pH Values

| pH | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 6.5 | 23 | 1.44 x 10⁷ | nih.gov |

| 7.0 | 68 | 1.84 x 10⁷ | nih.gov |

| 7.5 | 154 | 1.86 x 10⁷ | nih.gov |

| 8.0 | 287 | 1.60 x 10⁷ | nih.gov |

| 8.5 | 458 | 1.24 x 10⁷ | nih.gov |

| 9.0 | 540 | 0.26 x 10⁷ | nih.gov |

| 9.5 | 601 | 0.16 x 10⁷ | nih.gov |

| 10.0 | 731 | 0.22 x 10⁷ | nih.gov |

This table is interactive. Click on the headers to sort the data.

The determination of enzyme kinetic parameters relies on measuring the initial velocity (v₀) of the reaction. colby.edu This is the rate of the reaction at the very beginning, before the substrate concentration has changed significantly and before product accumulation can cause feedback inhibition. buffalo.edu pNPP is well-suited for these measurements because the production of p-nitrophenol can be monitored continuously from the start of the reaction. neb.com

Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. nih.gov This assumption is valid for initial velocity measurements where the substrate concentration is much higher than the enzyme concentration. buffalo.edu The hydrolysis of pNPP by enzymes like alkaline phosphatase follows Michaelis-Menten kinetics, a fundamental model of steady-state kinetics. researchgate.net By plotting the initial velocity against a range of pNPP concentrations, a hyperbolic curve is obtained, which can be linearized using methods like the Lineweaver-Burk plot to determine K_m and V_max. sweetstudy.comnih.gov

Environmental and Chemical Influences on pNPP Hydrolysis Kinetics

The rate of pNPP hydrolysis by enzymes is sensitive to environmental factors such as pH and temperature. Studying these dependencies provides insights into the enzyme's mechanism and stability.

The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the active site of an enzyme, as well as the substrate itself, thereby influencing enzyme activity. researchgate.net A pH-rate profile is a plot of enzyme activity versus pH, which typically shows a bell-shaped curve with an optimal pH at which the enzyme exhibits maximum activity.

Using pNPP, researchers have determined the optimal pH for a variety of phosphatases. For instance, calf intestinal alkaline phosphatase shows the highest activity at pH 11 in Tris-HCl buffer, while in glycine-NaOH buffer, the peak activity is at pH 9.5. niscpr.res.inresearchgate.net Acid phosphatases, as their name suggests, have acidic pH optima. The acid phosphatase from Burkholderia gladioli has an optimal pH of 6.0 for pNPP hydrolysis. nih.gov The activity of alkaline and acid phosphatases from Pantoea brenneri were determined using pNPP at their optimal pH values of 11.0 and 6.5, respectively. mdpi.com

Table 3: Optimal pH for Various Enzymes with pNPP as Substrate

| Enzyme | Source | Optimal pH | Buffer | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase | Calf Intestine | 11 | Tris-HCl | niscpr.res.inresearchgate.net |

| Alkaline Phosphatase | Calf Intestine | 9.5 | Glycine-NaOH | niscpr.res.inresearchgate.net |

| Acid Phosphatase | Burkholderia gladioli | 6.0 | Acetate | nih.gov |

| Alkaline Phosphatase | Pantoea brenneri | 11.0 | - | mdpi.com |

| Acid Phosphatase | Pantoea brenneri | 6.5 | - | mdpi.com |

| TRAP5b | Oreochromis niloticus | 5.0 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Temperature affects the rate of enzyme-catalyzed reactions by influencing the kinetic energy of both the enzyme and substrate molecules. nih.gov As temperature increases, the reaction rate generally increases until it reaches an optimal temperature , after which the enzyme begins to denature and lose activity. tandfonline.com

Studies on the temperature dependence of pNPP hydrolysis have revealed the optimal temperatures for various enzymes. For example, calf intestinal alkaline phosphatase has a high-temperature optimum of 45°C at pH 11. niscpr.res.inresearchgate.net The recombinant acid phosphatase from Thermus thermophilus displays optimal activity at a much higher temperature of 70°C. tandfonline.com The optimal temperature for the phosphatase activity of OnTRAP5b from Oreochromis niloticus was found to be 50°C. mdpi.com

From the temperature dependence of the reaction rate, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined using the Arrhenius equation. These parameters provide insights into the energy changes and the degree of disorder in the transition state of the reaction. For instance, the study of the hydrolysis of p-nitrophenyl-β-d-cellobioside (a pNPP analog) at different temperatures allows for the calculation of these thermodynamic parameters. researchgate.net

Table 4: Optimal Temperature for Various Enzymes with pNPP as Substrate

| Enzyme | Source | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Calf Intestine | 45 | niscpr.res.inresearchgate.net |

| Acid Phosphatase | Thermus thermophilus | 70 | tandfonline.com |

| TRAP5b | Oreochromis niloticus | 50 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Impact of Buffer Systems (e.g., Tris-HCl, Glycine-NaOH, Diethanolamine)

The choice of buffer system is a critical parameter in enzyme kinetic studies, as it can significantly influence enzyme activity and stability. The hydrolysis of p-Nitrophenyl phosphate (B84403) (pNPP) by phosphatases is markedly affected by the composition and pH of the buffer. Comparative studies on calf intestinal alkaline phosphatase (CIAP) have revealed distinct kinetic behaviors in different buffer systems, most notably Tris-HCl and Glycine-NaOH. nih.govniscpr.res.in

Research has shown that the optimal pH for CIAP activity varies depending on the buffer used. In a 50 mM Tris-HCl buffer, the highest enzyme activity is observed at pH 11. nih.govniscpr.res.in In contrast, when using a 100 mM Glycine-NaOH buffer, the peak activity shifts to pH 9.5. nih.govniscpr.res.in These differences suggest that the enzyme may undergo subtle conformational changes in response to the specific buffer environment, leading to altered catalytic properties. nih.govresearchgate.net

The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are also distinctly influenced by the buffer system. For CIAP at its optimal pH in Tris-HCl (pH 11), the Vmax is significantly higher than in Glycine-NaOH (pH 9.5), indicating a greater maximum rate of reaction. nih.govniscpr.res.in However, the Km value is also higher in Tris-HCl, which suggests a weaker affinity of the enzyme for the pNPP substrate compared to the Glycine-NaOH buffer. nih.govniscpr.res.in One hypothesis for this observation is that Tris, a nucleophile, may actively participate in the reaction mechanism by facilitating the removal of the phosphate group from the enzyme's active site.

Diethanolamine (B148213) buffer is another system commonly employed for alkaline phosphatase assays with pNPP, typically at a pH of 9.8 and often containing magnesium chloride. mpbio.comsigmaaldrich.comresearchgate.net The selection of a buffer must therefore be carefully considered, as it directly impacts the observed enzyme kinetics and the interpretation of the results. researchgate.net

Interactive Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP in Different Buffers Data sourced from studies on CIAP at 37°C. nih.govniscpr.res.in

| Buffer System | Optimal pH | Vmax (µmol/min/unit) | Km (M) | kcat (s⁻¹) |

| 50 mM Tris-HCl | 11.0 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |

| 100 mM Glycine-NaOH | 9.5 | 1.60 | 4.0 x 10⁻⁴ | 42.55 |

Role of Divalent Metal Ions (e.g., Mg²⁺, Zn²⁺, Mn²⁺) in Catalysis

Alkaline phosphatases (APs) are metalloenzymes, and their catalytic activity is critically dependent on the presence of divalent metal ions. nih.gov The active site of AP typically contains two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺), which are essential for structural integrity and catalytic function. nih.govpsu.edu

The two Zn²⁺ ions are directly involved in the catalytic mechanism. One Zn²⁺ ion helps to bind the phosphate group of the substrate, pNPP, while the second activates the serine nucleophile required for the attack on the phosphorus atom. nih.gov While Zn²⁺ is essential, its presence alone does not yield maximum activity. Magnesium (Mg²⁺) ions are required for full catalytic efficiency, acting as an activator. nih.gov

Studies have demonstrated a synergistic interaction between Mg²⁺ and Zn²⁺ in promoting the hydrolysis of pNPP. nih.govpsu.edu Optimal concentrations of both metal ions are necessary to achieve the highest level of enzyme activity. nih.gov The activation by Mg²⁺ is often exerted by increasing the Vmax of the reaction, and it can also increase the enzyme's affinity for pNPP by promoting a favorable conformational change. psu.edu However, the effects of these ions are concentration-dependent. While Mg²⁺ acts as an activator at optimal concentrations, it can become inhibitory at supra-optimal levels. psu.edu Similarly, high concentrations of Zn²⁺ (above 0.1 mM) can also inhibit the enzyme. nih.gov This inhibition may occur if excess Mg²⁺ or Zn²⁺ ions compete with and displace the other from its binding site. psu.edunih.gov

Other divalent cations can also influence AP activity. For instance, manganese (Mn²⁺) has been shown to stimulate the activity of p-nitrophenylphosphate phosphatase from the archaeon Halobacterium salinarum, with its effect being dependent on the concentration of other monovalent cations in the buffer. oup.com Cobalt (Co²⁺) has also been reported as a potent activator of rat kidney AP. academicjournals.org

Interactive Table 2: General Effects of Divalent Metal Ions on Alkaline Phosphatase Activity with pNPP

| Metal Ion | General Role/Effect | Concentration-Dependent Notes | Source(s) |

| Zn²⁺ | Essential catalytic cofactor | Required for activity; can be inhibitory at high concentrations (>0.1 mM) | nih.govnih.gov |

| Mg²⁺ | Activator/Regulatory cofactor | Synergistic activation with Zn²⁺; inhibitory at supra-optimal concentrations | nih.govpsu.edu |

| Mn²⁺ | Varies by enzyme source | Can have stimulatory or inhibitory effects depending on conditions | oup.com |

| Co²⁺ | Activator | Reported to be a potent activator, in some cases more so than Mg²⁺ | academicjournals.org |

Enzyme Inhibition Studies Using pNPP as a Substrate

The chromogenic substrate pNPP is a valuable tool for investigating the mechanisms of enzyme inhibition. By measuring the rate of p-nitrophenol production in the presence of various compounds, researchers can characterize different modes of inhibition, such as competitive, non-competitive, and irreversible inhibition.

Analysis of Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. In studies using pNPP, a classic example of competitive inhibition is provided by inorganic phosphate (Pi), which is one of the products of the hydrolysis reaction. oup.comoup.comstackexchange.com Being structurally similar to the phosphate moiety of pNPP, Pi competes for the same active site. nih.gov

Other substrate analogues, such as arsenate and molybdate, have also been identified as competitive inhibitors of alkaline phosphatase activity when pNPP is the substrate. nih.gov The defining characteristic of competitive inhibition is that it increases the apparent Km of the enzyme (lowering the affinity for the substrate) but does not affect the Vmax, as the inhibition can be overcome by increasing the substrate concentration.

Interactive Table 3: Examples of Competitive Inhibitors for Alkaline Phosphatase with pNPP Substrate

| Inhibitor | Enzyme Source | Basis of Inhibition | Source(s) |

| Inorganic Phosphate (Pi) | Bovine Kidney AP | Product inhibition; structural analogue | oup.comoup.com |

| Arsenate | Hymenolepis diminuta AP | Structural analogue of phosphate | nih.gov |

| Molybdate | Hymenolepis diminuta AP | Structural analogue of phosphate | nih.gov |

Characterization of Non-Competitive Inhibition (e.g., Cyclohexylamine)

Non-competitive inhibition is characterized by the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A key finding from studies using pNPP is that cyclohexylamine (B46788) acts as a non-competitive inhibitor of various alkaline phosphatases.

In the presence of a non-competitive inhibitor like cyclohexylamine, the Vmax of the enzyme is decreased, but the Km remains unchanged. This is because the inhibitor does not block substrate binding but reduces the concentration of active enzyme available for catalysis. youtube.com Graphically, in a Lineweaver-Burk plot, this is visualized as a series of lines with different y-intercepts (reflecting the change in Vmax) that all converge at the same x-intercept (reflecting the unchanged Km). sketchy.comresearchgate.net In another study, urea (B33335) was found to be a non-competitive inhibitor of liver ALP. researchgate.net

Investigation of Irreversible Inhibition Mechanisms

Irreversible inhibition occurs when an inhibitor binds to an enzyme in a way that permanently inactivates it, often through the formation of a covalent bond or by removing a critical component. A well-documented example of irreversible inhibition of alkaline phosphatase, studied using pNPP, involves the chelating agent ethylenediaminetetraacetic acid (EDTA). nih.govresearchgate.net

Alkaline phosphatase's activity is strictly dependent on its metal cofactors, particularly Zn²⁺ and Mg²⁺. nih.gov EDTA is a strong chelating agent that binds tightly to these divalent cations. chemicalbook.com When AP is exposed to sufficient concentrations of EDTA (typically 1.0 mM and above), the agent effectively strips the essential zinc and magnesium ions from the enzyme's active site. nih.govresearchgate.netnih.gov This removal of cofactors leads to the formation of an inactive apoenzyme, and since this process is not readily reversible by simply removing the EDTA, it is classified as a mechanism of irreversible inhibition. researchgate.netnih.gov

Spectrophotometric Methodologies for P Nitrophenyl Phosphate Pnpp Based Assays

Principles of Chromogenic Detection via p-Nitrophenol Release

The fundamental principle of pNPP-based assays lies in the enzymatic hydrolysis of the colorless substrate, pNPP, into two products: inorganic phosphate (B84403) and p-nitrophenol (pNP). wikipedia.orgbiocompare.com This reaction is catalyzed by various types of phosphatases, including alkaline and acid phosphatases. wikipedia.orgneb.com The subsequent detection and quantification of the reaction are based on the chromogenic properties of the pNP product under specific pH conditions.

Formation of Yellow p-Nitrophenolate Anion in Alkaline Conditions

While the enzymatic product, p-nitrophenol (pNP), is itself colorless in its protonated form, it undergoes a crucial transformation under alkaline conditions. uvm.eduunirioja.es The addition of a strong base, such as sodium hydroxide (B78521) (NaOH), to the reaction mixture increases the pH. wikipedia.orgwordpress.com This alkaline environment facilitates the deprotonation of the hydroxyl group on the pNP molecule. unirioja.es The resulting species is the p-nitrophenolate anion, which exhibits a distinct, intense yellow color. wikipedia.orgunirioja.esresearchgate.net This color change is due to the resonance stabilization of the anion, which alters its light absorption properties. unirioja.es The undissociated, protonated form of pNP has an absorption maximum at approximately 317-320 nm, whereas the deprotonated, yellow p-nitrophenolate anion absorbs maximally in the 400-420 nm range. unirioja.esumcs.pl

Spectroscopic Quantification at 405 nm

The intense yellow color of the p-nitrophenolate anion allows for its direct quantification using a spectrophotometer. The maximal absorbance of the anion is consistently reported at or around 405 nm, making this the standard wavelength for measurement in pNPP assays. wikipedia.orgbiocompare.comneb.comulab360.com The amount of p-nitrophenol produced is directly proportional to the phosphatase activity in the sample. angstrombiotech.in According to the Beer-Lambert law, the absorbance at this wavelength is linearly related to the concentration of the p-nitrophenolate anion. To calculate the exact amount of product formed, the molar extinction coefficient (ε) of p-nitrophenol under the specific assay conditions is used. Under alkaline conditions, this value is frequently cited as approximately 18,000 M⁻¹cm⁻¹. neb.comulab360.comnih.gov

Table 1: Molar Extinction Coefficients for p-Nitrophenol

| Condition | Molar Extinction Coefficient (ε) | Reference(s) |

|---|---|---|

| Alkaline (e.g., 1 N NaOH) | 18,000 M⁻¹cm⁻¹ | neb.com, ulab360.com, nih.gov |

| 0.5 M EDTA | 16,000 M⁻¹cm⁻¹ | neb.com, ulab360.com |

| Alkaline Buffer | 17,800 M⁻¹cm⁻¹ | sigmaaldrich.com |

Assay Development and Optimization Protocols for pNPP Substrates

Developing a robust and reliable pNPP assay requires careful optimization of several key parameters. These steps ensure that the measured activity is accurate, reproducible, and falls within a linear, quantifiable range.

Standard Curve Generation using p-Nitrophenol

To accurately quantify the enzymatic activity, a standard curve is essential. uvm.edu This curve correlates the absorbance values measured by the spectrophotometer with known concentrations of the product, p-nitrophenol. researchgate.net The procedure involves preparing a series of dilutions of a pNP stock solution with known concentrations. uvm.eduillinois.edu These standards are then treated with the same stop solution (e.g., NaOH) used in the enzymatic assay to ensure the generation of the yellow p-nitrophenolate anion. uvm.edu The absorbance of each standard is measured at 405 nm, and the values are plotted against the corresponding pNP concentration. uvm.eduillinois.edu The resulting graph, which should demonstrate a linear relationship (typically with an R² value > 0.99), allows for the conversion of absorbance readings from the unknown samples into the molar amount of pNP produced. wordpress.comillinois.edu

Table 2: Example Data for a p-Nitrophenol Standard Curve

| p-Nitrophenol Concentration (µM) | Absorbance at 405 nm (AU) |

|---|---|

| 0 | 0.000 |

| 12.5 | 0.225 |

| 25 | 0.450 |

| 50 | 0.900 |

| 75 | 1.350 |

| 100 | 1.800 |

Note: Absorbance values are hypothetical and calculated using a molar extinction coefficient of 18,000 M⁻¹cm⁻¹ and a path length of 1 cm.

Selection of Appropriate Substrate Concentrations

The concentration of the pNPP substrate is a critical factor that directly influences the reaction velocity. nih.gov For accurate determination of enzyme kinetics, it is crucial to select an appropriate substrate concentration. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated. nih.govoup.com The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). nih.gov For many protein phosphatases, the apparent Km values for pNPP fall within the range of 0.5 to 10 mM. neb.comulab360.com Often, assays are performed using a saturating concentration of pNPP (significantly higher than the Km) to ensure the reaction rate is dependent on the enzyme concentration and not limited by substrate availability. neb.comresearchgate.net However, determining the optimal concentration may involve testing a range of pNPP concentrations to find the one that yields a linear rate of product formation for the desired reaction time. nih.govresearchgate.net

Methods for Reaction Termination (e.g., NaOH, EDTA)

In single-point or discontinuous assays, it is necessary to stop the enzymatic reaction at a specific time point to accurately measure the amount of product formed. neb.comthermofisher.com A common and effective method for termination is the addition of a strong alkali, such as sodium hydroxide (NaOH), typically at a concentration of 0.2 N to 3 M. wikipedia.orgulab360.cominterchim.frsigmaaldrich.com NaOH serves a dual purpose: it instantly denatures the enzyme, thereby halting the reaction, and it raises the pH to the alkaline range required for the formation of the yellow p-nitrophenolate anion for colorimetric reading. wordpress.com

Alternatively, for certain enzymes like Mn²⁺-dependent protein phosphatases, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be used to stop the reaction. neb.comulab360.com EDTA functions by sequestering the metal ion cofactors (like Mg²⁺ or Mn²⁺) that are essential for the enzyme's catalytic activity. interchim.frresearchgate.net When using EDTA as a stop reagent, it's important to note that the molar extinction coefficient of pNP may be slightly different than in a strong base. neb.comulab360.com

Table 3: Common Chemical Compounds in pNPP Assays

| Compound Name | Role in Assay |

|---|---|

| p-Nitrophenyl phosphate (pNPP) | Substrate |

| p-Nitrophenol (pNP) | Product |

| p-Nitrophenolate anion | Chromogenic product |

| Sodium hydroxide (NaOH) | Reaction terminator, pH modifier |

| Ethylenediaminetetraacetic acid (EDTA) | Reaction terminator (chelator) |

| Tris | Buffer component |

| Magnesium chloride (MgCl₂) | Source of Mg²⁺ cofactor |

| Sodium chloride (NaCl) | Ionic strength adjustment |

| Diethanolamine (B148213) (DEA) | Buffer component |

| 2-amino-2-methyl-1-propanol (B13486) (AMP) | Buffer component |

| Hydrochloric acid (HCl) | pH adjustment |

| Sodium carbonate | pH modifier |

| Bis-Tris | Buffer component |

| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Alternative fluorogenic substrate |

| 6,8-difluoro-4-methylumbelliferone (DiFMU) | Fluorescent product |

| HEPES | Buffer component |

| Potassium chloride (KCl) | Ionic strength adjustment |

| Zinc chloride (ZnCl₂) | Source of Zn²⁺ cofactor |

| Tween 20 | Detergent/surfactant |

| Manganese(II) chloride (MnCl₂) | Source of Mn²⁺ cofactor |

Background Signal Mitigation Strategies

In spectrophotometric assays utilizing p-Nitrophenyl phosphate (pNPP), a high background signal can obscure the detection of true enzymatic activity, leading to inaccurate results. This background signal primarily originates from the non-enzymatic hydrolysis of pNPP and contamination within the assay components. researchgate.netnih.gov The spontaneous breakdown of pNPP into the chromogenic p-nitrophenol (pNP) can occur in aqueous solutions, a process that is sensitive to pH and temperature. researchgate.net Furthermore, contamination of reagents or buffers with inorganic phosphate or non-specific phosphatases can also contribute to elevated background readings. nih.gov

Effective mitigation strategies are crucial for ensuring the reliability and sensitivity of the assay. A primary approach involves the careful optimization of the assay buffer, which often includes Tris-HCl. Studies have shown that ionic strength can significantly influence the rate of pNPP hydrolysis. nih.govnih.gov Maintaining an optimal ionic strength, pH, and temperature can minimize the spontaneous degradation of the substrate. For many protein tyrosine phosphatases (PTPs), the optimal pH for activity lies between 5.0 and 7.5. nih.gov

Another critical strategy is to ensure the purity of all reagents. Buffers and substrate solutions should be checked for phosphate contamination, which can be a source of high background in assays where released phosphate is measured. nih.gov When using immunoprecipitated enzymes, additional washing steps or selecting antibodies with lower non-specific binding can reduce contamination from other cellular phosphatases. nih.gov Including appropriate negative controls, such as a reaction mixture without the specific enzyme, is essential to measure and subtract the background signal contributed by non-enzymatic hydrolysis and other contaminants. nih.govnih.gov

Table 1: Common Sources of High Background Signal and Mitigation Approaches

| Source of Background Signal | Mitigation Strategy | Reference |

|---|---|---|

| Non-enzymatic hydrolysis of pNPP | Optimize buffer pH, ionic strength, and temperature. Store pNPP substrate protected from light. | researchgate.netnih.govnih.govwikipedia.org |

| Phosphate contamination in reagents | Use high-purity water and reagents; check buffers for phosphate contamination. | nih.govnih.gov |

| Contamination with non-specific phosphatases | Perform additional washes of immunoprecipitated samples; use highly specific antibodies. | nih.gov |

| Protease contamination | Add protease inhibitors to prevent substrate hydrolysis, particularly with protein-based substrates. | nih.gov |

Advanced Spectrophotometric Applications

Continuous Monitoring of Reaction Progress

The hydrolysis of p-Nitrophenyl phosphate by phosphatases yields p-nitrophenol, a chromogenic product with a maximum absorbance at 405 nm under alkaline conditions. nih.govwikipedia.org This property allows for the continuous monitoring of enzyme activity in real time. nih.gov By using a spectrophotometer or a microplate reader, researchers can directly track the increase in absorbance at 405 nm as the reaction proceeds, eliminating the need for a stop solution at fixed time points. nih.govneb.com

This homogeneous assay format is advantageous because it allows for the recording of the initial reaction velocity (V₀), which is crucial for accurate kinetic analysis. neb.comneb.com The substrate concentration in a pNPP assay can be set much higher than the Michaelis constant (Kₘ), ensuring that the reaction rate is not limited by substrate availability. neb.comneb.com Continuous monitoring provides a complete reaction progress curve, offering more detailed insights into enzyme kinetics compared to single-point assays. For instance, deviations from linearity in the progress curve can indicate substrate depletion, product inhibition, or enzyme instability over the course of the reaction. The ability to monitor the reaction continuously has been successfully applied in 96-well and 384-well plate formats, facilitating detailed kinetic studies. nih.gov

Table 2: Example of Data from Continuous Monitoring of a Phosphatase Reaction

| Time (minutes) | Absorbance at 405 nm (Corrected for Blank) |

|---|---|

| 0 | 0.005 |

| 2 | 0.155 |

| 4 | 0.302 |

| 6 | 0.451 |

| 8 | 0.598 |

| 10 | 0.745 |

High-Throughput Screening (HTS) Adaptations for Compound Libraries

The pNPP assay is well-suited for adaptation to High-Throughput Screening (HTS) to identify modulators of phosphatase activity from large compound libraries. nih.gov Its simplicity, cost-effectiveness, and straightforward colorimetric readout make it a valuable tool in drug discovery. nih.gov The primary adaptations involve miniaturization of the assay into 384-well or 1536-well microtiter plates and the use of automated liquid handling systems to manage the large number of reactions. nih.govnih.gov

Optimizing the assay for HTS requires careful consideration of several factors. Buffer conditions must be robust, and components are often optimized to ensure enzyme stability and consistent performance under HTS conditions. For example, in screening for protein tyrosine phosphatase inhibitors, a buffer of 20 mM Bis-Tris at pH 6.0 containing 1 mM DTT and 0.005% Tween-20 was found to be optimal. researchgate.net The detergent Tween-20 is often included to prevent the enzyme from adhering to the microplate walls and to maintain its stability. researchgate.net The concentrations of both the enzyme and pNPP are minimized to reduce costs while maintaining a sufficient signal-to-noise ratio. The stability of the reagents is also a key consideration, as extended stability allows for running the assay in large batches over several days. nih.gov The protocol can be adapted for various plate densities and liquid handling equipment, with throughput potentially reaching over 100,000 compounds per day depending on the laboratory's resources. nih.gov

Table 3: Comparison of Standard vs. HTS pNPP Assay Parameters

| Parameter | Standard Assay (96-well) | HTS Assay (384- or 1536-well) | Reference |

|---|---|---|---|

| Reaction Volume | 50 - 200 µL | 3 - 25 µL | nih.govnih.gov |

| Liquid Handling | Manual (multichannel pipette) | Automated robotic systems | nih.govnih.gov |

| Buffer Additives | Often minimal | Detergents (e.g., Tween-20) for protein stability | researchgate.net |

| Throughput | Low to medium | High to ultra-high (>100,000/day) | nih.govresearchgate.net |

| DMSO Concentration | Less critical | Must be kept below tolerance limit (e.g., <1%) via intermediate dilutions | nih.govnih.gov |

Applications of P Nitrophenyl Phosphate Pnpp in Advanced Biochemical Research

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

In the realm of immunoassays, pNPP is a widely used substrate for alkaline phosphatase (AP), a common enzyme conjugate in ELISA. interchim.frstemcell.com The enzyme catalyzes the removal of the phosphate (B84403) group from pNPP, and the resulting color change is directly proportional to the amount of enzyme-linked antibody bound to the target antigen, allowing for precise quantification. wikipedia.orgtaylorandfrancis.com

The pNPP substrate system is integral to the detection and quantification of a wide array of research biomolecules, including specific antigens and antibodies. In a typical sandwich ELISA setup, an antigen is captured by an immobilized antibody and subsequently bound by a detection antibody conjugated to alkaline phosphatase. cosmobio.co.jpthermofisher.com The addition of pNPP initiates a colorimetric reaction, where the intensity of the yellow product, p-nitrophenol, corresponds to the concentration of the target biomolecule. interchim.fr This method is employed to measure the concentration of various proteins and antibodies in research samples. For instance, it has been used to quantify immunoglobulin G (IgG) in complex media like human saliva. dtic.mil The assay's sensitivity allows for the detection of biomolecules even at low concentrations, making it a valuable tool in diagnostics and research. interchim.frdtic.mil

To achieve maximal sensitivity and reliability in pNPP-based ELISAs, several parameters must be carefully optimized. The choice of buffer is critical; diethanolamine (B148213) and 2-amino-2-methyl-1-propanol (B13486) (AMP) based buffers are commonly used. stemcell.com It is crucial to avoid phosphate-containing buffers, as inorganic phosphate is a potent inhibitor of alkaline phosphatase. sigmaaldrich.com

Key optimization factors include:

Substrate Concentration: The concentration of pNPP can affect the reaction kinetics. While higher concentrations can increase the reaction rate, they must be balanced to remain within the linear range of the assay. neb.comnih.gov

pH: Alkaline phosphatase exhibits optimal activity at an alkaline pH, typically between 9.5 and 11.0, depending on the buffer system. nih.gov

Incubation Time and Temperature: Incubation times for the substrate reaction typically range from 15 to 60 minutes. sigmaaldrich.com The reaction can be performed at room temperature or elevated to 37°C to accelerate the reaction rate. nih.govbioassaysys.com

Enzyme Concentration: The concentration of the alkaline phosphatase conjugate must be low enough to ensure the reaction remains linear over the assay period and that substrate depletion is minimal (less than 10-15%). nih.gov

Stopping the Reaction: The reaction is typically halted by adding a strong base, such as 1 N or 2 N sodium hydroxide (B78521) (NaOH), which also enhances the yellow color of the p-nitrophenol product. thermofisher.comsigmaaldrich.com

Research has shown that pNPP can offer superior sensitivity compared to other substrate systems like BCIP/NBT, particularly in complex sample matrices or on different assay platforms like paper-based ELISAs. dtic.mil The direct, one-step hydrolysis of pNPP to a soluble end-product contributes to its efficiency and reproducibility. dtic.mil

Interactive Data Table: Optimization Parameters for pNPP-based ELISA

| Parameter | Recommended Range/Condition | Rationale and Considerations | Supporting Sources |

| Buffer System | Diethanolamine or Tris-HCl based buffers | Avoid phosphate buffers as they inhibit alkaline phosphatase. The buffer choice can influence the optimal pH. | stemcell.comsigmaaldrich.com |

| pH | 7.5 - 11.0 | Optimal pH varies with the buffer and specific phosphatase. For instance, peak activity is seen at pH 11 with Tris-HCl and 9.5 with glycine-NaOH. | nih.gov |

| pNPP Concentration | 0.3 mM - 50 mM | Must be optimized to ensure it is not a limiting factor and the reaction is in steady-state. Apparent KM values for protein phosphatases are typically in the 0.5-10 mM range. | neb.comnih.gov |

| Incubation Time | 10 - 60 minutes | Dependent on enzyme concentration and temperature. Shorter times may be used at higher temperatures (e.g., 37°C). | sigmaaldrich.comnih.gov3hbiomedical.com |

| Incubation Temperature | Room Temperature or 37°C | Higher temperatures increase reaction velocity but must be controlled to ensure consistency. | nih.govbioassaysys.com |

| Stop Solution | 1N - 2N NaOH | Stops the enzymatic reaction and intensifies the yellow color of the p-nitrophenol product for endpoint measurement. | thermofisher.comsigmaaldrich.com |

Assessment of Phosphatase Activity in Complex Biological Matrices

The pNPP assay is a robust method for measuring total and specific phosphatase activity in a variety of complex biological samples. It serves as a general substrate for acid, neutral, and alkaline phosphatases, making it versatile for broad-spectrum activity screening. wikipedia.orgbioassaysys.com3hbiomedical.com

To measure intracellular phosphatase activity, cells are first lysed to release their contents. sciencellonline.com A common procedure involves washing the cells with a phosphate-buffered saline, followed by lysis with a specific cell lysis buffer. sciencellonline.comnih.gov The resulting cell lysate is then centrifuged to remove cellular debris, and the supernatant containing the cellular proteins, including phosphatases, is collected. sciencellonline.com The total protein concentration of the lysate is typically determined to normalize the phosphatase activity. sciencellonline.com The pNPP substrate is then added to the lysate, often diluted in a buffer with a pH optimized for the specific type of phosphatase being studied (e.g., acidic buffer for acid phosphatases, neutral or alkaline buffers for other types). 3hbiomedical.comsciencellonline.com This technique is not always straightforward, as the release of genomic DNA during lysis can interfere with absorbance readings and protein estimation. nih.gov

The pNPP assay is also readily applied to measure phosphatase activity in tissue homogenates and various biological fluids. taylorandfrancis.comnih.gov For tissue analysis, samples are homogenized to release cellular contents, and the resulting extract is used for the assay. nih.gov While pNPP is effective, its non-specific nature means it will be dephosphorylated by multiple types of phosphatases present in crude extracts. nih.gov To dissect the activity of a specific phosphatase, researchers often employ selective inhibitors. The activity of the target enzyme can then be inferred by subtracting the activity measured in the presence of the inhibitor from the total activity. nih.gov This approach has been used to evaluate osteogenic differentiation in cell cultures on scaffolds by measuring alkaline phosphatase activity in cell lysates derived from them. taylorandfrancis.com The assay is also a standard biochemical test for measuring alkaline phosphatase activity in serum. nih.gov

Interactive Data Table: Research Findings on Phosphatase Activity using pNPP

| Biological Matrix | Target Enzyme Type | Key Findings/Observations | Supporting Sources |

| Cell Lysates (General) | Acid, Neutral, Alkaline Phosphatases | pNPP is a versatile substrate for detecting total phosphatase activity. Assay buffers with specific pH values (e.g., pH 5.5 for acid, pH 7.2 for neutral) are used to optimize for different enzyme classes. | 3hbiomedical.comsciencellonline.com |

| Cell Lysates (HepG2, hFOB/ER9 cells) | Alkaline Phosphatase (ALP) | Addition of pNPP in AMP buffer can cause cell lysis and release of genomic DNA, which may interfere with measurements. A modified protocol involving HCl and NaOH addition was developed to overcome this. | nih.gov |

| Crude Tissue Extracts | Serine/Threonine Phosphatases | pNPP is a non-selective substrate; its use in crude extracts requires selective inhibitors to measure the activity of specific phosphatases by subtraction. | nih.gov |

| Osteoblast-like Cells (Saos-2) | Tissue Non-specific Alkaline Phosphatase (TNAP) | The hydrolytic activity of TNAP against pyrophosphate (PPi) at pH 8.5 was found to be 26 to 30 times smaller than its activity against pNPP at pH 10.5. | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Alkaline Phosphatase (ALP) | Quantitative evaluation of ALP activity using pNPP is a common method to assess the early stages of osteogenic differentiation on tissue engineering scaffolds. | taylorandfrancis.com |

Investigation of Enzyme Function and Regulatory Mechanisms in Research Models

Beyond simple activity measurement, pNPP is a valuable tool for in-depth investigations of enzyme function, kinetics, and regulation. suny.edu Its advantage over radioactive assays is that the substrate concentration can be set much higher than the Michaelis constant (KM), allowing for detailed kinetic analysis. neb.com

The hydrolysis of pNPP by calf intestinal alkaline phosphatase has been studied extensively to determine kinetic parameters like Vmax (maximal reaction velocity) and KM (substrate concentration at half Vmax) under various conditions. Such studies reveal how factors like pH and buffer composition can induce conformational changes in the enzyme, altering its catalytic efficiency. For example, the KM and Vmax for this enzyme were determined to be 7.6 x 10-4 M and 3.12 µmoles min-1 unit-1 respectively in Tris-HCl at pH 11, showcasing the influence of the biochemical environment on enzyme function.

Furthermore, pNPP is used in screening campaigns to identify small molecule inhibitors of phosphatases. nih.gov By monitoring the rate of pNPP hydrolysis in the presence of test compounds, researchers can identify potential inhibitors and study their mechanism of action. nih.gov More advanced studies have used pNPP to explore how the confinement of either the enzyme or the substrate within controlled environments, such as lipid liquid crystalline mesophases, can regulate enzymatic reaction kinetics. mdpi.com This research provides insights into how the cellular microenvironment might influence enzyme function and offers new perspectives for controlled therapeutic release. mdpi.com

Evaluation of Protein Phosphatase Activity under Varied Experimental Conditions

The pNPP assay is a straightforward and rapid method for determining the total activity of various phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine phosphatases and serine/threonine phosphatases. neb.combiocompare.com Researchers utilize pNPP to assess how phosphatase activity is influenced by different experimental parameters such as pH, temperature, and buffer composition. science.gov

For instance, studies on calf intestinal alkaline phosphatase (CIAP) have shown that its activity is significantly dependent on the pH and the type of buffer used. The highest activity for CIAP was observed in Tris-HCl at pH 11. science.gov The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing enzyme activity. For CIAP with pNPP as the substrate, these parameters have been determined under different buffer conditions, revealing that the enzyme may undergo conformational changes in response to the buffer environment, leading to unique kinetic characteristics. science.gov

The versatility of the pNPP assay allows for quick analysis of protein phosphatase activity under a wide range of non-standard conditions. neb.combiocompare.com It can be performed as a continuous assay, where the rate of p-nitrophenol production is monitored in real-time, or as a single-point assay, where the reaction is stopped after a specific time. neb.com An advantage of using pNPP is that the substrate concentration can be set much higher than the enzyme's K_m, which is not always feasible with radioactive assays. neb.com

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP under Different Buffer Conditions at 37°C Data sourced from kinetic studies on CIAP. science.gov

| Buffer (Concentration) | pH | V_max (µmoles min⁻¹ unit⁻¹) | K_m (M) | k_cat (s⁻¹) |

| Tris-HCl (50 mM) | 11.0 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |

| Glycine-NaOH (100 mM) | 9.5 | 1.60 | 4.0 x 10⁻⁴ | 42.55 |

Probing Substrate Specificity and Enzyme Promiscuity

While pNPP is considered a non-specific substrate, this characteristic is precisely what makes it useful for probing the broad capabilities and potential promiscuity of enzymes. neb.comnih.gov It serves as a baseline substrate to detect general phosphatase activity before moving to more specific, and often more complex, physiological substrates. nih.gov

Research into the phosphatase domains of Receptor Protein Tyrosine Phosphatases (PTPRs), such as PTPRδ and PTPRΩ, has utilized pNPP to establish their fundamental phosphatase activity. nih.gov Detailed kinetic analysis confirmed that these enzymes hydrolyze pNPP, showing significant rate enhancements compared to the uncatalyzed reaction. nih.gov Interestingly, further investigation revealed that these enzymes are promiscuous, capable of hydrolyzing not only the phosphate monoester bond in pNPP but also diester bonds and even exhibiting sugar hydrolase activity. nih.gov The study of how the enzyme's activity towards pNPP varies with pH can also provide insights into the ionization states of active site residues required for catalysis. nih.gov

In studies of Protein Phosphatase 5 (PP5), pNPP assays were fundamental in assessing the activity of wild-type and mutant versions of the enzyme. Although PPP family members typically show high, non-specific activity, which pNPP readily detects, specificity is conferred by regulatory proteins. These experiments help to delineate the elements within the catalytic domain itself that contribute to substrate specificity.

Studies on Enzyme Confinement and Reaction Kinetics in Lipid Mesophases

Recent research has explored the effects of spatial confinement on enzyme kinetics by encapsulating either the enzyme or its substrate within lipid mesophases. nih.govunifi.it These self-assembled, ordered lipid structures mimic aspects of the cellular environment. In one study, the kinetics of alkaline phosphatase-catalyzed hydrolysis of pNPP were investigated by confining either the enzyme or the pNPP substrate in phytantriol-based liquid crystalline mesophases. nih.gov

The structural parameters of these mesophases, such as the size of their aqueous nanochannels, could be finely tuned. Researchers observed that the reaction kinetics could be controlled by altering these structural parameters. nih.govunifi.it This approach offers new perspectives on how the crowded and structured environment within a cell can modulate enzyme function and provides a platform for the controlled release of therapeutics. unifi.it The initial phase of the reaction often shows a rapid increase in absorbance, which is attributed to the substrate located at the interface between the lipid mesophase and the surrounding buffer, allowing it to diffuse freely. nih.gov

Exploration in Bioremediation and Environmental Biotechnology Research

The enzymatic hydrolysis of pNPP has found novel applications in environmental biotechnology, particularly in the remediation of heavy metal contamination.

Enzymatic Bioprecipitation of Heavy Metals via Phosphate Generation

A key application in this area is Enzymatically Induced Phosphate Precipitation (EIPP). nih.govpolyu.edu.hk This technique utilizes a phosphatase enzyme, such as calf intestinal alkaline phosphatase (CIAP), to hydrolyze a phosphate source like pNPP. nih.govresearchgate.net The reaction, typically conducted in a Tris-HCl buffer, generates inorganic phosphate ions (P_i). nih.gov These phosphate ions then react with dissolved heavy metal ions in contaminated water or industrial effluents, forming insoluble metal-phosphate precipitates. nih.govresearchgate.net This process effectively removes toxic heavy metals from the solution.

One study demonstrated the effectiveness of this method for removing cadmium (Cd²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and chromium (Cr³⁺/Cr⁶⁺) from both single-ion solutions and industrial effluents from tanneries and electroplating facilities. nih.gov The efficiency of metal removal was found to be dependent on pH, with better precipitation occurring at a more alkaline pH of 11 compared to pH 8. nih.gov This eco-friendly "white biotechnology" approach presents a viable alternative to conventional chemical precipitation methods for cleaning up heavy metal pollution. nih.gov

Table 2: Percentage Removal of Heavy Metals from a 250 ppm Single-Ion Solution via CIAP-mediated Bioprecipitation Data adapted from a study on enzymatic bioprecipitation at pH 11 after 120 minutes. nih.gov

| Metal Ion | Percentage Removal (%) |

| Cadmium (Cd²⁺) | 80.99 |

| Nickel (Ni²⁺) | 64.78 |

| Chromium (Cr³⁺) | 46.15 |

| Cobalt (Co²⁺) | 36.47 |

| Chromium (Cr⁶⁺) | 32.33 |

Synthetic Applications and Characterization of Phosphodiester Cleavage

Beyond its use in studying naturally occurring phosphatases, pNPP and its analogs serve as crucial model compounds for investigating the mechanisms of phosphodiester bond cleavage, a fundamental process in nucleic acid chemistry. nih.gov While dinucleotides are the most accurate models for RNA, their analysis is complex. Simpler models like 2-hydroxypropyl p-nitrophenyl phosphate (HPNP) are often preferred because their hydrolysis can be easily monitored by UV-spectrophotometry due to the release of the p-nitrophenolate leaving group. nih.govnih.gov

These model systems are instrumental in developing and characterizing artificial enzymes or "nanozymes" designed to cleave phosphodiester linkages. nih.gov For example, gold nanoparticles functionalized with metal ion complexes have been studied for their ability to catalyze the cleavage of RNA phosphodiesters. The use of pNPP-based models helps elucidate the catalytic mechanisms, showing, for instance, that these nanozymes can accelerate the reaction by several orders of magnitude. nih.gov Such research is vital for creating robust, synthetic nucleases with potential applications in biotechnology and medicine. nih.gov

Future Directions and Emerging Research Avenues for P Nitrophenyl Phosphate Pnpp Applications

Development of Novel pNPP-Based Reporter Systems

The classic pNPP assay, while reliable for quantifying phosphatase activity, is being reimagined into more dynamic and targeted reporter systems. neb.comnih.gov The development of novel reporter gene assays, which can provide quantifiable readouts in response to specific cellular events, represents a significant area of advancement. lu.se While many modern reporter systems use fluorescent proteins like GFP, the core concept of an enzyme-driven quantifiable signal, pioneered by substrates like pNPP, remains central. nih.gov

Future research is focused on creating pNPP-based systems that offer enhanced sensitivity and specificity. One emerging strategy involves coupling the pNPP/phosphatase system to other biological recognition events. For instance, novel biosensors could be designed where the activation of a specific signaling pathway, such as one involving a G-protein-coupled receptor (GPCR), leads to the expression or activation of an alkaline phosphatase variant. pnas.org This would allow the simple, colorimetric pNPP readout to serve as a proxy for complex cellular signaling events, providing a powerful tool for high-throughput screening of drugs that target these pathways.

Another avenue involves the development of "smart" pNPP-based probes that are activated only in the presence of a specific analyte or microenvironment. This could involve caging the pNPP molecule with a photolabile group that is removed upon a specific stimulus, or linking it to an aptamer that only makes the substrate available to the enzyme upon binding to its target. These novel systems could provide spatial and temporal control over the signal generation, moving beyond simple bulk measurement to more nuanced biological investigation.

| Reporter System Type | Principle | Advantages | Emerging Applications |

|---|---|---|---|

| Traditional pNPP Assay | Direct enzymatic hydrolysis of pNPP by a phosphatase, producing a colored product (p-nitrophenol) measured at 405 nm. neb.comnih.gov | Simple, cost-effective, reliable, and widely adopted for quantifying total phosphatase activity. nih.gov | Standard enzyme activity determination in ELISAs and biochemical assays. sigmaaldrich.com |

| GPCR-Coupled Reporter | Activation of a specific GPCR triggers a downstream signaling cascade that leads to the expression and secretion of alkaline phosphatase. The secreted enzyme then acts on pNPP. pnas.org | Enables high-throughput screening of GPCR agonists/antagonists using a simple colorimetric readout. | Drug discovery for therapies targeting specific receptor pathways. pnas.org |

| Aptamer-Gated System | An aptamer (a single-stranded DNA or RNA molecule) binds to pNPP, sterically hindering its access to the enzyme. In the presence of a specific target molecule, the aptamer undergoes a conformational change, releasing pNPP for hydrolysis. | High specificity for the target analyte, tunable design, and potential for in-situ detection without wash steps. | Development of specific biosensors for small molecules, proteins, or metal ions. |

| Environmentally-Activated Probe | pNPP is chemically modified (caged) to be inactive. A specific environmental condition (e.g., presence of a particular reactive oxygen species, a specific pH range) cleaves the caging group, activating the substrate for the enzyme. | Allows for the detection of specific microenvironments within a biological sample. | Imaging and sensing of disease-specific markers like oxidative stress or localized pH changes in tumors. |

Integration with Advanced Analytical Techniques (e.g., Microfluidics)

The integration of pNPP-based assays with advanced analytical platforms, particularly microfluidics, is a key area of future development. Microfluidic "lab-on-a-chip" technologies offer numerous advantages, including drastic reductions in sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. nih.govufluidix.com These benefits are highly synergistic with enzymatic assays like the pNPP system.

A significant application is the adaptation of phosphatase activity and inhibition assays from standard 96-well plates to droplet-based microfluidic chips. nih.gov In such a system, picoliter-sized droplets, each acting as an independent micro-reactor, are generated at high frequency. nih.gov One stream of fluid can contain the enzyme (e.g., a phosphatase) and the other can contain the substrate (e.g., a fluorescent phosphate (B84403) substrate analogous to pNPP) and a potential inhibitor. nih.gov Upon merging, the reaction is initiated within the droplet, and the product formation can be measured downstream using fluorescence detection. nih.gov

This approach has been successfully used to analyze the activity of dual-specificity phosphatase 22 (DUSP22) and to determine the inhibitory potency (IC50) of compounds like ethyl-3,4-dephostatin, with results showing strong agreement with conventional microplate-based methods. nih.gov The microfluidic approach, however, uses significantly less material and can generate thousands of data points in a fraction of the time. nih.gov The miniaturization and automation offered by microfluidics make it an ideal platform for large-scale screening of phosphatase inhibitors, a critical step in drug discovery for diseases where phosphatases are implicated, such as cancer and diabetes. nih.govnih.gov

| Parameter | Conventional Microplate Assay | Droplet-Based Microfluidic Assay | Reference |

|---|---|---|---|

| Reaction Volume | ~200 µL | ~340 pL | nih.gov |

| Throughput | Low to Medium (e.g., 96 wells per plate) | High (~40 droplets/second) | nih.gov |

| Sample/Reagent Consumption | High | Extremely Low | nih.govmdpi.com |

| Example Application | DUSP22 activity assay | DUSP22 activity and inhibition assay | nih.gov |

| Measured IC50 (Ethyl-3,4-dephostatin) | Comparable results to microfluidics | 5.79 ± 1.09 µM | nih.gov |

Expansion of pNPP Utility in Systems Biology and Multi-Omics Research